3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or amino alcohols, under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the pyrrolidine intermediate with 4-methoxyphenyl isocyanate, forming a urea linkage.
Introduction of the Methylphenyl Group: The final step includes the reaction of the intermediate with 4-methylphenyl isocyanate, completing the synthesis of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the urea linkage or the aromatic rings, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the urea linkage and aromatic groups suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea: Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.
1-(4-methoxyphenyl)-3-phenylurea: Does not contain the pyrrolidine ring, potentially altering its chemical properties and applications.
3-(4-methylphenyl)-1-phenylurea: Similar structure but without the methoxy group, which can influence its interactions and stability.
Uniqueness
The uniqueness of 3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(4-methylphenyl)urea lies in its combination of the pyrrolidine ring, methoxyphenyl, and methylphenyl groups. This specific arrangement of functional groups provides distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-5-9-16(10-6-14)22(18-4-3-13-20-18)19(23)21-15-7-11-17(24-2)12-8-15/h5-12H,3-4,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTSDCKOXONXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.